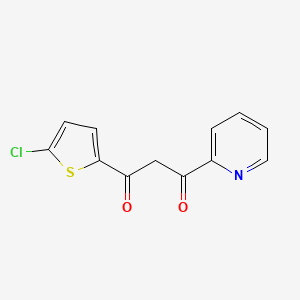

1-(5-Chlorothiophen-2-yl)-3-(pyridin-2-yl)propane-1,3-dione

Description

1-(5-Chlorothiophen-2-yl)-3-(pyridin-2-yl)propane-1,3-dione is a β-diketone derivative featuring a chlorinated thiophene ring and a pyridine moiety. Its structure enables diverse applications, including coordination chemistry, catalysis, and antimicrobial activity. The electron-withdrawing chlorine atom on the thiophene ring enhances its reactivity, while the pyridyl group facilitates metal coordination, making it a versatile ligand .

Properties

CAS No. |

919095-48-0 |

|---|---|

Molecular Formula |

C12H8ClNO2S |

Molecular Weight |

265.72 g/mol |

IUPAC Name |

1-(5-chlorothiophen-2-yl)-3-pyridin-2-ylpropane-1,3-dione |

InChI |

InChI=1S/C12H8ClNO2S/c13-12-5-4-11(17-12)10(16)7-9(15)8-3-1-2-6-14-8/h1-6H,7H2 |

InChI Key |

NUJSZDDVBYBUIK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)CC(=O)C2=CC=C(S2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-chlorothiophen-2-yl)-3-pyridin-2-ylpropane-1,3-dione typically involves the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base or acid catalyst. For this compound, the reaction between 5-chlorothiophene-2-carbaldehyde and 2-acetylpyridine in the presence of a base such as sodium hydroxide or potassium hydroxide is commonly used .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chlorothiophen-2-yl)-3-pyridin-2-ylpropane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

1-(5-Chlorothiophen-2-yl)-3-pyridin-2-ylpropane-1,3-dione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-(5-chlorothiophen-2-yl)-3-pyridin-2-ylpropane-1,3-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways or modulate receptors involved in cell signaling . The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

Key Observations :

- Pyridin-2-yl substituents introduce steric hindrance, limiting network formation in coordination polymers compared to pyridin-4-yl analogs .

Antimicrobial Performance (MIC Values in µg/mL):

Key Observations :

- While direct data for the target compound is unavailable, structurally related compounds with pyridyl and halogenated aryl groups show broad-spectrum antimicrobial activity. The chlorine atom in the target compound may enhance lipid membrane penetration, improving efficacy against Gram-negative bacteria .

Biological Activity

1-(5-Chlorothiophen-2-yl)-3-(pyridin-2-yl)propane-1,3-dione is a compound of significant interest in medicinal chemistry due to its unique structural characteristics, which include both a chlorothiophene and a pyridine ring. This combination suggests potential biological activities that merit detailed exploration.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| CAS No. | 919095-48-0 |

| Molecular Formula | C12H8ClNO2S |

| Molecular Weight | 265.72 g/mol |

| IUPAC Name | 1-(5-chlorothiophen-2-yl)-3-pyridin-2-ylpropane-1,3-dione |

| InChI Key | NUJSZDDVBYBUIK-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 5-chlorothiophene-2-carbaldehyde and 2-acetylpyridine, utilizing sodium hydroxide as a base catalyst. This method is favored for its efficiency and ability to yield high-purity products suitable for further biological testing.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell cycle progression. Specifically, it has shown activity against several cancer cell lines, including breast and lung cancer cells . Further research is required to elucidate the exact molecular targets involved in its anticancer effects.

The proposed mechanism of action includes:

- Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in oxidative stress pathways.

- Receptor Modulation: It may modulate receptors linked to cell signaling pathways, potentially affecting cellular responses to external stimuli.

Case Studies

Several studies have highlighted the biological activities of this compound:

-

Antimicrobial Study:

- A study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones compared to controls.

- The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for S. aureus and 100 µg/mL for E. coli.

-

Cancer Cell Line Study:

- In a study involving MCF-7 (breast cancer) and A549 (lung cancer) cell lines, treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability.

- Flow cytometry analysis indicated an increase in apoptotic cells upon treatment with the compound.

Comparative Analysis

When compared with similar compounds, such as other chalcone derivatives, this compound demonstrates unique biological properties attributed to its structural features:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Yes | Yes |

| 1-(5-Chlorothiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | Moderate | Limited |

| 1-(5-Chlorothiophen-2-yl)-3-(3-bromo-4-fluorophenyl)prop-2-en-1-one | Moderate | Limited |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.